molecular formula C14H10ClN3O2S2 B11358902 2-(2-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

2-(2-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11358902
M. Wt: 351.8 g/mol
InChI Key: GYQNQZJFGCCKPI-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be attached through a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate leaving group on the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenoxy group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring may contribute to the compound’s ability to intercalate with DNA or disrupt cellular membranes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene ring, in particular, may enhance its ability to interact with biological targets compared to other similar compounds.

Properties

Molecular Formula

C14H10ClN3O2S2

Molecular Weight

351.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C14H10ClN3O2S2/c15-9-4-1-2-5-10(9)20-8-12(19)16-14-17-13(18-22-14)11-6-3-7-21-11/h1-7H,8H2,(H,16,17,18,19)

InChI Key

GYQNQZJFGCCKPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=NC(=NS2)C3=CC=CS3)Cl

Origin of Product

United States

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